

# A Comparative Guide to Menin-MLL Inhibitors: MI-136 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical dependency in certain aggressive forms of acute leukemia, particularly those with KMT2A rearrangements or NPM1 mutations.[1][2] This has led to the development of a new class of targeted therapies—menin-MLL inhibitors—that disrupt this protein-protein interaction, offering a promising therapeutic strategy.[2] This guide provides a comparative overview of the preclinical menin-MLL inhibitor MI-136 and other notable inhibitors in this class, with a focus on their performance backed by experimental data.

## **Performance Comparison of Menin-MLL Inhibitors**

The following table summarizes the key in vitro performance metrics for **MI-136** and other selected menin-MLL inhibitors. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.



| Inhibitor                        | Target                         | Binding<br>Affinity<br>(Kd/Ki) | Biochemica<br>I IC50           | Cellular<br>IC50<br>(Leukemia<br>Cell Lines)                          | Key In Vivo<br>Efficacy                                                                                                             |
|----------------------------------|--------------------------------|--------------------------------|--------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| MI-136                           | Menin-MLL<br>Interaction       | Kd: 23.6<br>nM[3]              | 31 nM[3]                       | 5.37 - 7.15<br>μM (Prostate<br>Cancer Cell<br>Lines)[3]               | Significant<br>decrease in<br>tumor growth<br>in a VCaP<br>xenograft<br>model (40<br>mg/kg, i.p.)[3]                                |
| Revumenib<br>(SNDX-5613)         | Menin-<br>KMT2A<br>Interaction | Ki: 0.149<br>nM[3]             | Not explicitly reported        | 10-20 nM<br>(MLL-r cell<br>lines)[3][4]                               | Significant survival benefit and leukemic control in MOLM-13 disseminated xenografts[3]                                             |
| Ziftomenib<br>(KO-539)           | Menin-<br>KMT2A<br>Interaction | Not explicitly reported        | Not explicitly reported        | IC50 values determined in various MLL-r and NPM1mut AML cell lines[1] | Significant activity against NPM1mut and MLL-r AML, suppresses leukemogenic gene expression, and induces differentiation in vivo[1] |
| Bleximenib<br>(JNJ-<br>75276617) | Menin-<br>KMT2A<br>Interaction | Not explicitly reported        | 0.1 nM<br>(human),<br>0.045 nM | Not explicitly reported                                               | Dose-<br>dependent<br>tumor                                                                                                         |



|                         |                           |          | (mouse),<br>≤0.066 nM<br>(dog)[5] |                                                        | regressions and increased lifespan in mouse models of leukemia (0- 100 mg/kg, oral)[5] |
|-------------------------|---------------------------|----------|-----------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------|
| Enzomenib<br>(DSP-5336) | Menin-MLL1<br>Interaction | Kd: 6 nM | 1.4 nM                            | 10-31 nM<br>(MLL-r or<br>NPM1mut<br>leukemia<br>cells) | Antitumor activity in an MV4-11 cell xenograft model (25 and 50 mg/kg)                 |

## **Experimental Methodologies**

The following sections detail the typical experimental protocols used to evaluate the performance of menin-MLL inhibitors.

## Fluorescence Polarization (FP) Assay

This biochemical assay is used to measure the inhibition of the menin-MLL interaction.

Principle: A fluorescently labeled peptide derived from MLL (tracer) is used. When bound to the larger menin protein, the tracer's rotation is slow, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause the release of the tracer, leading to faster rotation and a decrease in the polarization signal.

#### Protocol:

 Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL-derived peptide (e.g., FLSN\_MLL), assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP), and the test inhibitor.



- Assay Setup: The assay is typically performed in a 96- or 384-well black plate.
- Incubation: Menin protein and the fluorescent MLL peptide are incubated together to allow for complex formation.
- Inhibitor Addition: Serial dilutions of the test inhibitor are added to the wells containing the pre-formed menin-MLL complex.
- Equilibration: The plate is incubated to allow the inhibitor to compete with the fluorescent peptide for binding to menin.
- Measurement: Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
- Data Analysis: The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent peptide, is calculated from the dose-response curve.[6]

## **Isothermal Titration Calorimetry (ITC)**

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction between a small molecule inhibitor and its protein target.

Principle: A solution of the inhibitor is titrated into a solution of the menin protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

#### Protocol:

- Sample Preparation: Purified menin protein and the inhibitor are prepared in the same matched buffer (e.g., 50 mM phosphate buffer, 50 mM NaCl, 1 mM β-mercaptoethanol) to minimize heat of dilution effects.[7] The samples are thoroughly degassed.
- ITC Instrument Setup: The sample cell is filled with the menin protein solution, and the injection syringe is filled with the inhibitor solution. The system is allowed to equilibrate to the desired temperature.
- Titration: A series of small injections of the inhibitor are made into the protein solution.



- Heat Measurement: The heat change associated with each injection is measured.
- Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.[7]

## **Cell Viability (MTT) Assay**

The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Principle: Metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

#### Protocol:

- Cell Seeding: Leukemia cell lines (e.g., MOLM-13, MV4;11) are seeded in 96-well plates at a predetermined optimal density.[8]
- Compound Treatment: The cells are treated with a range of concentrations of the menin-MLL inhibitor. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[8]
- MTT Addition: MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
- Solubilization: A solubilization solution is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-600 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.



## Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental processes, the following diagrams have been generated.

Caption: The Menin-MLL signaling pathway and its inhibition by compounds like MI-136.





Click to download full resolution via product page

Caption: A typical experimental workflow for the evaluation of Menin-MLL inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revumenib for patients with acute leukemia: a new tool for differentiation therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. texaschildrens.org [texaschildrens.org]
- To cite this document: BenchChem. [A Comparative Guide to Menin-MLL Inhibitors: MI-136 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560163#mi-136-vs-other-menin-mll-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com